
3beta-Acetoxyurs-12-en-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Acetoxyurs-12-en-11-one: is a naturally occurring ursane triterpenoid. It is known for its antimicrobial properties and can be isolated from the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl (Moraceae) . This compound has shown extensive antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxyurs-12-en-11-one typically involves the extraction from natural sources such as the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl . The extraction process involves the use of methanolic extracts, followed by purification steps to isolate the compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process would involve the use of solvents and chromatographic techniques to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3beta-Acetoxyurs-12-en-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3beta-Acetoxyurs-12-en-11-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial properties against various bacteria and fungi
Medicine: Potential use in developing new antibiotics and antifungal agents.
Mécanisme D'action
The antimicrobial activity of 3beta-Acetoxyurs-12-en-11-one is attributed to its ability to disrupt the cell membranes of bacteria and fungi . This disruption leads to the leakage of cellular contents and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with membrane lipids and proteins.
Comparaison Avec Des Composés Similaires
11-Ketoamyrinacetate: Another ursane triterpenoid with similar antimicrobial properties.
Terminolic Acid: Known for its antimicrobial and anti-inflammatory properties.
Sulfamerazine: An antibiotic used to treat bacterial infections.
Chloramphenicol: A broad-spectrum antibiotic.
Uniqueness: 3beta-Acetoxyurs-12-en-11-one is unique due to its specific structure and the presence of an acetoxy group at the 3beta position, which contributes to its potent antimicrobial activity . This structural feature distinguishes it from other similar compounds and enhances its effectiveness against a wide range of microorganisms.
Propriétés
Formule moléculaire |
C32H50O3 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H50O3/c1-19-10-13-29(6)16-17-31(8)22(26(29)20(19)2)18-23(34)27-30(7)14-12-25(35-21(3)33)28(4,5)24(30)11-15-32(27,31)9/h18-20,24-27H,10-17H2,1-9H3/t19-,20+,24+,25+,26+,27-,29-,30+,31-,32-/m1/s1 |
Clé InChI |
JPJFFXBKQYGGMF-OPRPSYRCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
SMILES canonique |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


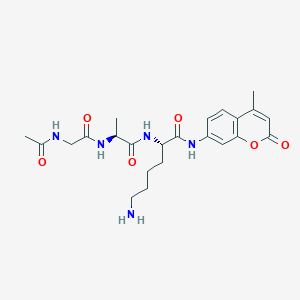
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)
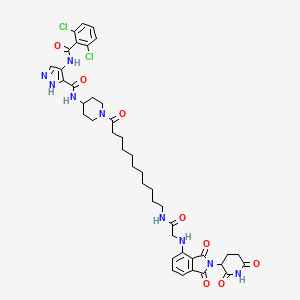
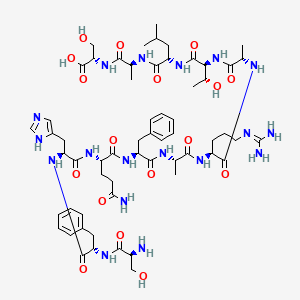

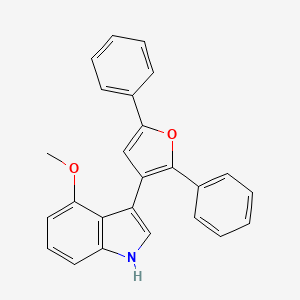
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
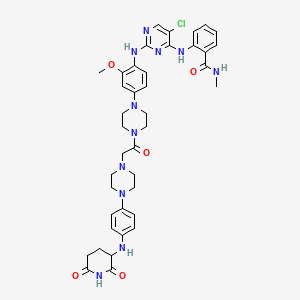

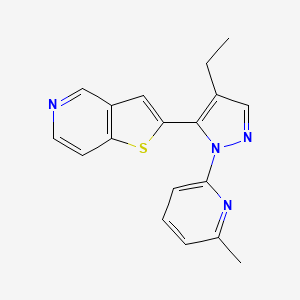
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


